Dimethylindodicarbocyanine

概要

説明

科学的研究の応用

1. Trace Element Detection in Wastewater

Dimethylindodicarbocyanine (DIDC) has been utilized in the chromogenic reaction with Cr2O7^2- for the determination of trace chromium (VI) in electroplating wastewater. This reaction showcases high sensitivity during toluene extraction in an H2SO4 medium, with a maximum absorption at 560 nm. The method demonstrates reliability in detecting trace amounts of chromium in wastewater samples, highlighting its application in environmental monitoring and waste management practices (Xu Rui-yin, 2003).

2. Copper Extraction and Spectrometric Detection

A novel, environmentally friendly procedure has been developed using DIDC for the extraction and preconcentration of copper. This process involves the formation of an ion associate between DIDC and Cu(I) in the presence of chloride ions. The method is optimized for liquid-liquid extraction and facilitates the determination of copper in real samples. This application is significant for its eco-friendly approach and efficiency in copper extraction (Škrlíková et al., 2011).

3. Investigation of Copper Ions

Research on the reactions of various copper ions with DIDC has led to the development of a spectrophotometric method for determining Cu(I), Cu(II), and Cu(III). This method differs in its approach for extracting different copper ions and highlights the versatility of DIDC in analytical chemistry applications. The process's effectiveness in determining copper ions in semiconductor samples is particularly noteworthy (Balogh et al., 2008).

4. Monitoring Membrane Potentials

DIDC has been used as a cyanine dye to monitor membrane potentials in Escherichia coli cells and membrane vesicles. This application in microbiology provides valuable insights into cellular processes and membrane dynamics. The dye's fluorescence response is specifically related to the generation of an electrical membrane potential, making it a useful tool for studying cellular energy mechanisms (Letellier & Shechter, 1979).

Safety and Hazards

Dimethylindodicarbocyanine is harmful if swallowed, in contact with skin, or inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

作用機序

Mode of Action

The compound, also known as Dimethylindodicarbocyanine, is a photochromic molecule . Photochromic molecules change their chemical structure when exposed to light, typically switching between two forms. In the case of this compound, it has a colourless leuco spiropyran form (SP) and a coloured trans-merocyanine form (MC) that exhibits absorption peaks in the ultraviolet and visible regions respectively . The transformation between these two forms can be triggered by UV-light .

Result of Action

The primary result of the action of this compound is its photo-responsive behavior . This property makes it useful in various applications, such as optical data storage applications . It can also be used to dope liquid crystal to develop a coloured scattering device that is dual responsive and allows the initiation of electrohydrodynamic instabilities (EHDI) .

Action Environment

The action of this compound is influenced by environmental factors such as light and temperature . Exposure to UV light triggers the transformation between the SP and MC forms . Additionally, a complete reset from MC to SP molecule can be achieved by thermal annealing . The environment, therefore, plays a crucial role in determining the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

Dimethylindodicarbocyanine plays a crucial role in biochemical reactions due to its ability to interact with various biomolecules. It is particularly known for its interaction with copper ions, including Cu(I), Cu(II), and Cu(III), which makes it valuable in environmental and semiconductor applications . The compound’s interaction with these ions is based on its fluorescent properties, which change in response to the presence of different copper oxidation states. This interaction is essential for the detection and quantification of copper ions in various samples.

Cellular Effects

This compound influences cellular processes by acting as a monitor of membrane potentials. In Escherichia coli cells and membrane vesicles, the fluorescence response of this compound is specifically related to the generation of electrical membrane potentials induced by substrate oxidation or potassium diffusion gradients . This property allows researchers to study the energetics and mechanisms of active transport in cells, providing insights into cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly in the context of membrane potential monitoring. The compound’s fluorescence quenching correlates with the generation of an electrochemical gradient of protons across the membrane, which is essential for various cellular processes . This gradient, composed of an electrical and chemical component, drives the inward movement of transported solutes, highlighting the compound’s role in studying chemiosmotic phenomena.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is stable for at least two years when stored at room temperature and protected from light and moisture . Long-term studies have shown that its fluorescent properties remain consistent, making it a reliable tool for extended research applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its effectiveness as a fluorescent marker. The compound’s distribution is also affected by its solubility in methanol, which facilitates its use in various experimental setups .

Subcellular Localization

This compound’s subcellular localization is influenced by its targeting signals and post-translational modifications. The compound is often localized in specific cellular compartments, such as membrane vesicles, where it exerts its effects on membrane potentials . This localization is essential for its role in studying cellular energetics and transport mechanisms.

特性

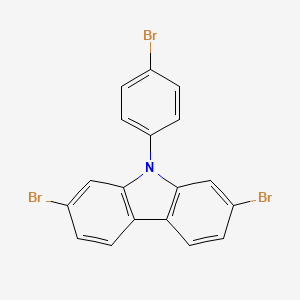

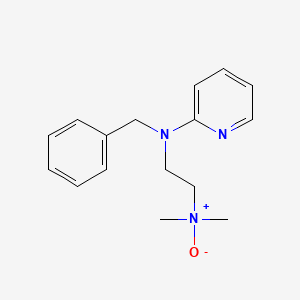

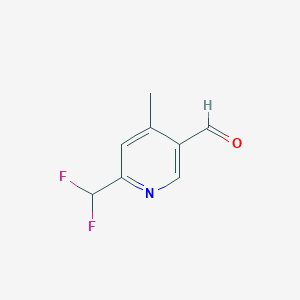

IUPAC Name |

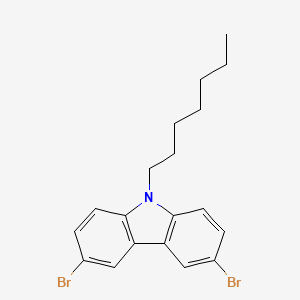

1,3,3-trimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N2.ClH/c1-26(2)20-14-10-12-16-22(20)28(5)24(26)18-8-7-9-19-25-27(3,4)21-15-11-13-17-23(21)29(25)6;/h7-19H,1-6H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVISPVDSKYDJKS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694764 | |

| Record name | 1,3,3-Trimethyl-2-[5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54268-70-1 | |

| Record name | 1,3,3-Trimethyl-2-[5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does DIDC facilitate copper detection?

A1: DIDC interacts with copper ions, specifically Cu(I), to form an ion associate complex in the presence of chloride ions [, , ]. This complex exhibits distinct spectrophotometric properties, allowing for its detection and quantification.

Q2: What is the significance of using DIDC for copper detection in analytical chemistry?

A2: The DIDC-based method offers several advantages for copper analysis:

- Sensitivity: The method boasts a high molar absorptivity (3.6×105 L·mol-1·cm-1) [, ], enabling detection at very low concentrations (detection limit of 2.0×10-3 mg/L for Cr(VI)) [].

- Selectivity: The procedure demonstrates selectivity towards Cu(I) even in the presence of a significant excess of Cu(II) []. This selectivity allows for speciation analysis, differentiating between different oxidation states of copper.

Q3: Can you elaborate on the interaction between DIDC and copper ions, and how is this utilized for detection?

A3: In an acidic environment and in the presence of chloride ions, DIDC reacts with Cu(I) to form an ion-associate complex. This complex is then extracted into an organic solvent, such as amyl acetate. The extracted complex exhibits maximum absorbance at 640 nm, and the absorbance is directly proportional to the concentration of Cu(I) in the sample [, , ]. By measuring the absorbance at this specific wavelength, the concentration of copper can be determined using a pre-established calibration curve.

Q4: Are there any specific applications where this DIDC-based method proves particularly useful?

A4: The method has shown promise in analyzing complex environmental samples, like tannery wastewater, for total chromium content [, ]. This is particularly relevant given the environmental impact of chromium pollution.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。